N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide
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Overview
Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is a complex organic compound that features a unique combination of indole, thiophene, and oxalamide moieties
Scientific Research Applications
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where indole and thiophene derivatives have shown efficacy.
Materials Science: The unique electronic properties of the indole and thiophene rings make this compound a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving indole and thiophene moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be done by reacting the indole-thiophene intermediate with oxalyl chloride to form an oxalyl chloride intermediate, which is then reacted with 4-methoxyphenethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that are modulated by the compound’s unique structure. The indole and thiophene rings are known to interact with biological macromolecules, potentially leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide: Lacks the thiophene ring, which may alter its electronic properties and biological activity.
N1-(2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide: Lacks the indole ring, which may affect its binding affinity to biological targets.
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide: Lacks the 4-methoxyphenethyl group, which may influence its solubility and pharmacokinetics.
Uniqueness
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is unique due to the presence of both indole and thiophene rings, which confer distinct electronic and steric properties. This combination may enhance its interaction with biological targets and improve its efficacy in various applications.
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-31-20-10-8-18(9-11-20)12-14-26-24(29)25(30)27-17-22(23-7-4-16-32-23)28-15-13-19-5-2-3-6-21(19)28/h2-11,16,22H,12-15,17H2,1H3,(H,26,29)(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPHGKZLALRGAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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